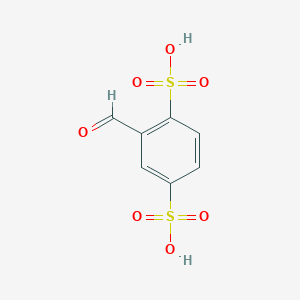

2,5-Disulphobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Disulphobenzaldehyde is an aromatic aldehyde derivative with a wide range of applications in various fields of research and industry . It has a molecular formula of C7H6O7S2 and a molecular weight of 266.25 .

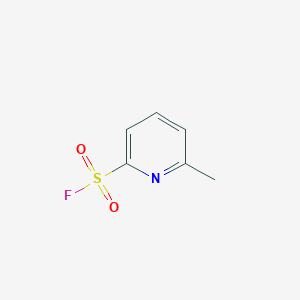

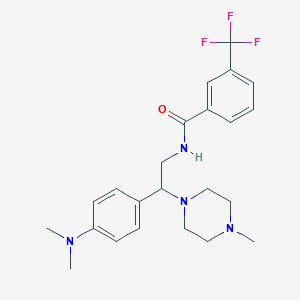

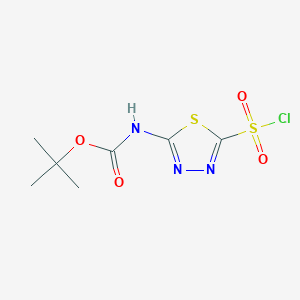

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with aldehyde groups at the 2 and 5 positions and sulfonic acid groups at the 1 and 4 positions .Physical And Chemical Properties Analysis

This compound is a solid compound. Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the aldehyde and sulfonic acid groups .Applications De Recherche Scientifique

Catalysis and Hydrogen Generation

Sulfur-containing compounds have been extensively studied for their roles in catalysis, particularly in the reduction of protons to dihydrogen, an essential reaction for hydrogen energy applications. The study of amorphous molybdenum sulfide (MoSx) as a proton-reducing electrocatalyst under functional conditions highlights the importance of sulfur in developing efficient and cost-effective catalysts for hydrogen production (Lassalle‐Kaiser et al., 2014). This research suggests that sulfur motifs, specifically terminal disulfide units, play a critical role in the catalytic process, potentially offering insights into how 2,5-Disulphobenzaldehyde might be utilized in similar catalytic frameworks.

Material Science and Polymer Chemistry

Sulfur chemistry is pivotal in material science, especially in the development of self-healing materials and polymers. A study on aromatic disulfide metathesis demonstrates the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without the need for any catalyst or external intervention (Rekondo et al., 2014). The principles of disulfide chemistry applied here could be relevant to understanding the potential applications of this compound in creating or modifying polymers and materials with unique properties.

Environmental Remediation

Research into the applications of sulfur-rich materials in environmental cleanup, specifically for the removal of heavy metals from water, showcases another area where this compound could find use. Molybdenum disulfide (MoS2) nanosheets with widened interlayer spacing have demonstrated high efficiency in capturing and removing mercury from aquatic systems, pointing to the intrinsic sulfur-rich characteristic of MoS2 as a key factor in its performance (Ai et al., 2016). This suggests that sulfur-containing compounds, potentially including this compound, could be explored for similar environmental applications.

Biomedical Applications

Although direct applications of this compound in biomedical research were not identified in the reviewed literature, the study of sulfur-containing compounds, particularly in the context of therapeutic agents and bioimaging, highlights a broad area of interest. Sulfur chemistry plays a significant role in the design and synthesis of compounds with selective inhibition of cancer cell lines, indicating a pathway for the development of novel therapeutic agents (McCarroll et al., 2007). This illustrates the potential for this compound to be investigated for similar biomedical applications, given its sulfur-containing structure.

Mécanisme D'action

Propriétés

IUPAC Name |

2-formylbenzene-1,4-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILXLMRYFWFBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C=O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51818-11-2 |

Source

|

| Record name | 2-Formyl-1,4-benzenedisulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)

![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)